molecular formula C41H62N6O10 B052036 Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) CAS No. 114414-60-7

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Cat. No. B052036
M. Wt: 799 g/mol
InChI Key: NLAVVHBUSPGVFG-GQAKXHIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is complex, with multiple functional groups and chiral centers. The presence of both L- and D- amino acids in the structure indicates that it may have unique biological properties .

Scientific Research Applications

  • Opioid Receptor Agonism : This peptide has been identified as a highly selective and systemically active agonist for δ-opioid receptors. It exhibits strong selectivity and has been used in pharmacological studies to characterize the physiological role of these receptors (Gacel et al., 1990).

  • Structural Analysis and Selectivity : Studies involving conformational constraints in linear enkephalin-related peptides like Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) have shown significant insights into opioid receptor selectivity. These peptides have been used to investigate the structural parameters involved in opioid receptor recognition (Belleney et al., 1989).

  • Analgesic Properties : Research has demonstrated the effectiveness of this peptide in producing analgesic effects through δ-opioid receptor agonism. It has been studied for its spinal antinociceptive properties and potential applications in pain management (Kalso et al., 1992).

  • Binding Affinity and Receptor Studies : The peptide has been utilized in studies focusing on the binding properties and receptor affinity, providing valuable insights into the interactions between opioid agonists and their receptors (Delay-Goyet et al., 1986).

properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N6O10/c1-24(2)19-30(38(53)47-34(39(54)55)25(3)57-41(7,8)9)45-37(52)31(21-26-13-11-10-12-14-26)44-33(49)22-43-36(51)32(23-56-40(4,5)6)46-35(50)29(42)20-27-15-17-28(48)18-16-27/h10-18,24-25,29-32,34,48H,19-23,42H2,1-9H3,(H,43,51)(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,54,55)/t25-,29+,30+,31+,32-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVVHBUSPGVFG-GQAKXHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
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Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
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Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
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Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
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Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Citations

For This Compound
37
Citations
C GUIS, L BRUETSCHY, H MEUDAL… - … Journal of Peptide …, 1993 - Wiley Online Library
Three series of highly δ‐opioid selective peptides are now available, and each family is used as template to investigate the structural parameters involved in δ‐receptor recognition and …
Number of citations: 3 onlinelibrary.wiley.com
GA Gacel, E Fellion, A Baamonde, V Dauge… - Peptides, 1990 - Elsevier
Based on the results of conformational studies of linear and cyclic δ-opioid peptides such as BUBU [Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)] and DPLPE c[Tyr-D-Pen-Gly-Phe-Pen], a …
Number of citations: 39 www.sciencedirect.com
BP Roques - Biopolymers: Original Research on Biomolecules, 1992 - Wiley Online Library
Stabilization of biologically active conformations of native peptides by cyclization or in‐troduction of hindering residues led to peptidominetics endowed with high affinity and selectivity …
Number of citations: 13 onlinelibrary.wiley.com
G Calenco-Choukroun, V Dauge, G Gacel… - European journal of …, 1991 - Elsevier
Lesioning of dopamine neurons by injection of 6-hydroxydopamine into the nucleus accumbens blocked the increased rearing activity measured in the open-field and induced by …
Number of citations: 20 www.sciencedirect.com
M Ruiz-Gayo, P Delay-Goyet, C Durieux… - Journal of Controlled …, 1990 - Elsevier
The bioavailability of metabolically stable enkephalin analogues [DAGO: H-Tyr - d - Ala-Gly-N(Me)-Phe-Gly-ol and BUBU: H-Tyr - d - Ser(O t Bu)-Gly-Phe-Leu-Thr(O t Bu)-OH ] and of …
Number of citations: 22 www.sciencedirect.com
P Delay-Goyet, M Ruiz-Gayo, A Baamonde… - Pharmacology …, 1991 - Elsevier
The peptidase-resistance and bioavailability of BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], a highly selective and potent agonist of the δ opioid receptor, have been …
Number of citations: 32 www.sciencedirect.com
BP Roques, G Gacel, V Dauge, A Baamonde… - Neurophysiologie …, 1990 - Elsevier
A recently developed series of highly selective and systemically active δ-agonists such as Tyr-X-Gly-Phe-Leu-Thr(OtBu), with X = D.Ser (OtBu) in BUBU and X = D.Cys(StBu) in BUBUC, …
Number of citations: 23 www.sciencedirect.com
R Maldonado, J Feger, MC Fournie-Zaluski… - Brain research, 1990 - Elsevier
The aim of the present study was to investigate if a physical dependence could be induced by chronic activation of the endogenous enkephalinergic system. We have therefore …
Number of citations: 64 www.sciencedirect.com
H Wang, A Sarrieau, D Pélaprat, BP Roques… - Synapse, 1991 - Wiley Online Library
Binding properties and localization of [ 3 H]ohmefentanyl, a new ligand for μ opioid receptors, were investigated on normal human brain sections. Binding assays performed at the level …
Number of citations: 6 onlinelibrary.wiley.com
PW Schiller, G Weltrowska, TMD Nguyen… - Journal of medicinal …, 1992 - ACS Publications
Conformationally restricted deltorphin analogues were synthesized eitherthrough incorporation of cyclic phenylalanine analogues in position 2 or 3 of the peptide sequence or through …
Number of citations: 63 pubs.acs.org

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